Synthesis and Characterization of 1-(2,2-Diethoxyethyl)-3-methoxyurea: A Technical Guide
Synthesis and Characterization of 1-(2,2-Diethoxyethyl)-3-methoxyurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1-(2,2-diethoxyethyl)-3-methoxyurea. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway based on established organic chemistry principles, alongside predicted characterization data derived from analogous structures. The proposed synthesis involves a two-step process: the preparation of methoxyisocyanate followed by its reaction with aminoacetaldehyde diethyl acetal. This guide offers detailed, albeit hypothetical, experimental protocols and summarizes the expected quantitative data in structured tables. Furthermore, a clear workflow for the proposed synthesis is visualized using a Graphviz diagram. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and structurally related compounds.
Introduction
Urea derivatives are a significant class of organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The structural diversity of ureas, achieved through substitution on their nitrogen atoms, allows for the fine-tuning of their biological and physical properties. The target molecule, 1-(2,2-diethoxyethyl)-3-methoxyurea, incorporates a diethoxyethyl group, which can be considered a protected aldehyde functionality, and a methoxyurea moiety. This unique combination of functional groups suggests potential for further chemical transformations and exploration of its biological activity. This guide presents a theoretical framework for the synthesis and characterization of this compound to facilitate future experimental investigations.
Proposed Synthesis
A feasible and widely used method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate. Therefore, a two-step synthetic route is proposed for 1-(2,2-diethoxyethyl)-3-methoxyurea. The first step involves the preparation of the key intermediate, methoxyisocyanate, from methoxyamine hydrochloride. The second step is the nucleophilic addition of aminoacetaldehyde diethyl acetal to methoxyisocyanate.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 1-(2,2-diethoxyethyl)-3-methoxyurea.
Experimental Protocols (Hypothetical)
The following protocols are proposed based on general procedures for similar reactions and should be optimized for safety and efficiency in a laboratory setting.
Synthesis of Methoxyisocyanate
Materials:
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Methoxyamine hydrochloride
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Triphosgene
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Triethylamine (Et3N)
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Anhydrous Dichloromethane (DCM)
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Nitrogen or Argon atmosphere
Procedure:
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A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with methoxyamine hydrochloride.
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Anhydrous DCM is added to the flask to create a suspension.
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The suspension is cooled to 0 °C in an ice bath.
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A solution of triphosgene in anhydrous DCM is added dropwise to the stirred suspension via the dropping funnel.
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Triethylamine is then added dropwise to the reaction mixture at 0 °C.
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The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 12-24 hours) under a nitrogen atmosphere.
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The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride salt.
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The filtrate, containing the methoxyisocyanate, is used directly in the next step without further purification to avoid potential decomposition.
Synthesis of 1-(2,2-Diethoxyethyl)-3-methoxyurea
Materials:
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Solution of Methoxyisocyanate in DCM (from step 3.1)
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Anhydrous Dichloromethane (DCM)
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Nitrogen or Argon atmosphere
Procedure:
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To the freshly prepared solution of methoxyisocyanate in DCM at 0 °C, a solution of aminoacetaldehyde diethyl acetal in anhydrous DCM is added dropwise with stirring.
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The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature.
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The reaction is monitored by TLC until the starting materials are consumed.
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Upon completion, the solvent is removed under reduced pressure to yield the crude product.
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The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(2,2-diethoxyethyl)-3-methoxyurea.
Characterization Data (Predicted)
The following tables summarize the predicted physical and spectroscopic data for 1-(2,2-diethoxyethyl)-3-methoxyurea based on its chemical structure and data from analogous compounds.
Physical and Chemical Properties
| Property | Predicted Value | Reference |
| Molecular Formula | C8H18N2O4 | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Appearance | Colorless to pale yellow oil or a low melting solid. | |
| Solubility | Soluble in common organic solvents like DCM, Chloroform, Ethyl Acetate, and Methanol. | |
| Boiling Point | Not available; likely high boiling and may decompose upon distillation. | |
| Melting Point | Not available. |
Predicted Spectroscopic Data
4.2.1. 1H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.20 | Triplet | 6H | -OCH2CH3 |
| ~ 3.30 | Triplet | 2H | -NH-CH2 -CH(OEt)2 |
| ~ 3.50-3.70 | Quartet | 4H | -OCH2 CH3 |
| ~ 3.75 | Singlet | 3H | -OCH3 |
| ~ 4.50 | Triplet | 1H | -CH2-CH (OEt)2 |
| ~ 6.50 | Broad Singlet | 1H | -NH -CH2- |
| ~ 7.50 | Broad Singlet | 1H | -C(=O)-NH -OCH3 |
4.2.2. 13C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 15.0 | -OCH2CH3 |
| ~ 42.0 | -NH-CH2 -CH(OEt)2 |
| ~ 62.0 | -OCH2 CH3 |
| ~ 64.0 | -OCH3 |
| ~ 101.0 | -CH2-CH (OEt)2 |
| ~ 158.0 | C =O |
4.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Assignment |
| ~ 3300-3400 | N-H stretching vibrations |
| ~ 2850-2980 | C-H stretching vibrations (aliphatic) |
| ~ 1640-1680 | C=O stretching vibration (Amide I band) |
| ~ 1540-1580 | N-H bending vibration (Amide II band) |
| ~ 1050-1150 | C-O stretching vibrations (acetal) |
4.2.4. Mass Spectrometry (MS)
| m/z | Assignment |
| 207.1345 | [M+H]+ (Calculated for C8H19N2O4+) |
| 229.1164 | [M+Na]+ (Calculated for C8H18N2O4Na+) |
| 161 | [M - OCH3 - H2O]+ or other fragmentation pathways |
| 133 | [CH(OEt)2CH2NH2+H]+ |
| 103 | [CH(OEt)2]+ |
| 76 | [NH2CONHOH+H]+ |
Safety and Handling
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General Precautions: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
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Triphosgene: Triphosgene is a toxic and corrosive solid that releases phosgene gas upon contact with moisture. It should be handled with extreme caution.
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Isocyanates: Isocyanates are potent respiratory and skin sensitizers. Inhalation and skin contact should be avoided.
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Solvents: Organic solvents used in the synthesis are flammable and may be toxic. Avoid inhalation and contact with skin.
Conclusion
This technical guide provides a hypothetical yet plausible pathway for the synthesis and characterization of 1-(2,2-diethoxyethyl)-3-methoxyurea. The proposed two-step synthesis, involving the formation of methoxyisocyanate followed by its reaction with aminoacetaldehyde diethyl acetal, is based on well-established chemical reactions. The predicted characterization data offers a benchmark for researchers who undertake the experimental validation of this synthesis. The information presented herein is intended to stimulate further research into this novel compound and its potential applications in various scientific fields. It is imperative that all proposed experimental procedures be rigorously evaluated for safety and optimized for performance in a controlled laboratory setting.
References
- 1. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
